Cas no 835619-41-5 (Indeglitazar)

Indeglitazar structure
Indeglitazar structure
Product name:Indeglitazar
CAS No:835619-41-5
MF:C19H19NO6S
Molecular Weight:389.42226433754
CID:831447
PubChem ID:11395145

Indeglitazar 化学的及び物理的性質

名前と識別子

    • 1H-Indole-3-propanoic acid, 5-methoxy-1-[(4-methoxyphenyl)sulfonyl]-
    • 3-[5-methoxy-1-(4-methoxyphenyl)sulfonylindol-3-yl]propanoic acid
    • INDEGLITAZAR
    • PPM 204
    • 5-Methoxy-1-[(4-methoxyphenyl)sulfonyl]-1H-indole-3-propanoic acid (ACI)
    • 3-[5-Methoxy-1-(4-methoxybenzenesulfonyl)-1H-indol-3-yl]propanoic acid
    • 835619-41-5
    • 3-[1-(4-Methoxy benzenesulfonyl)-5-methoxy-1H-indol-3-yl]-propionic acid
    • INDEGLITAZAR [INN]
    • INDEGLITAZAR [WHO-DD]
    • 3-[5-methoxy-1-(4-methoxy-benzenesulfonyl)-1H-indol-3-yl]-propionic acid
    • 1H-Indole-3-propanoic acid, 5-methoxy-1-((4-methoxyphenyl)sulfonyl)-
    • CS-6601
    • SB16525
    • Indeglitazar [USAN:INN]
    • SCHEMBL3019199
    • Indeglitazar [USAN]
    • DB-135652
    • YMPALHOKRBVHOJ-UHFFFAOYSA-N
    • D09350
    • 3-(5-methoxy-1-(4-methoxybenzenesulfonyl)-1H-indol-3-yl)propanoic acid
    • 3-{5-methoxy-1-[(4-methoxyphenyl)sulfonyl]-1H-indol-3-yl}propanoic acid
    • PPM-204
    • Et1
    • G13984
    • NS00072400
    • indeglitazarum
    • Indeglitazar (USAN)
    • CHEMBL1232583
    • JMC809G4ZH
    • 3-[5-Methoxy-1-(4-methoxybenzene-1-sulfonyl)-1H-indol-3-yl]propanoato
    • PLX-204
    • Q27096942
    • UNII-JMC809G4ZH
    • DTXSID301003567
    • DB07724
    • HY-14817
    • MS-26475
    • 3-(5-Methoxy-1-((4-methoxyphenyl)sulfonyl)-1H-indol-3-yl)propanoic acid
    • AKOS040741878
    • Indeglitazar
    • インチ: 1S/C19H19NO6S/c1-25-14-4-7-16(8-5-14)27(23,24)20-12-13(3-10-19(21)22)17-11-15(26-2)6-9-18(17)20/h4-9,11-12H,3,10H2,1-2H3,(H,21,22)
    • InChIKey: YMPALHOKRBVHOJ-UHFFFAOYSA-N
    • SMILES: O=C(CCC1C2C(=CC=C(C=2)OC)N(S(C2C=CC(OC)=CC=2)(=O)=O)C=1)O

計算された属性

  • 精确分子量: 389.09330850g/mol
  • 同位素质量: 389.09330850g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 7
  • 重原子数量: 27
  • 回転可能化学結合数: 7
  • 複雑さ: 610
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.9
  • トポロジー分子極性表面積: 103Ų

Indeglitazar Security Information

  • 储存条件:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month

Indeglitazar Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce47058-10mg
Indeglitazar (PPM 204)
835619-41-5 98%
10mg
¥13194.00 2023-09-08
MedChemExpress
HY-14817-5mg
Indeglitazar
835619-41-5 99.11%
5mg
¥1200 2024-04-17
MedChemExpress
HY-14817-50mg
Indeglitazar
835619-41-5 99.11%
50mg
¥4600 2024-04-17
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T15575-5 mg
Indeglitazar
835619-41-5
5mg
¥1310.00 2022-04-26
ChemScence
CS-6601-25mg
Indeglitazar
835619-41-5 99.59%
25mg
$200.0 2022-04-26
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce47058-1mg
Indeglitazar (PPM 204)
835619-41-5 98%
1mg
¥3834.00 2023-09-08
ChemScence
CS-6601-100mg
Indeglitazar
835619-41-5 99.59%
100mg
$450.0 2022-04-26
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
I877151-5mg
Indeglitazar
835619-41-5 ≥99%
5mg
¥1,539.00 2022-01-13
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T15575-1 mL * 10 mM (in DMSO)
Indeglitazar
835619-41-5
1 mL * 10 mM (in DMSO)
¥1130.00 2022-04-26
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T15575-1mg
Indeglitazar
835619-41-5 99.73%
1mg
¥ 595 2023-09-07

Indeglitazar 合成方法

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  30 min, 0 °C
1.2 0 °C; 16 h, 0 °C → rt
1.3 Reagents: Potassium hydroxide Solvents: Tetrahydrofuran ,  Water ;  5 h, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ;  neutralized
Reference
Scaffold-based discovery of indeglitazar, a PPAR pan-active anti-diabetic agent
Artis, Dean R.; et al, Proceedings of the National Academy of Sciences of the United States of America, 2009, 106(1), 262-267

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Tetrahydrofuran ;  16 h, rt
2.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  30 min, 0 °C
2.2 0 °C; 16 h, 0 °C → rt
2.3 Reagents: Potassium hydroxide Solvents: Tetrahydrofuran ,  Water ;  5 h, rt
2.4 Reagents: Hydrochloric acid Solvents: Water ;  neutralized
Reference
Scaffold-based discovery of indeglitazar, a PPAR pan-active anti-diabetic agent
Artis, Dean R.; et al, Proceedings of the National Academy of Sciences of the United States of America, 2009, 106(1), 262-267

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  cooled
1.2 Solvents: Tetrahydrofuran ;  60 min, cooled; 24 h, 55 °C
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Tetrahydrofuran ;  16 h, rt
3.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  30 min, 0 °C
3.2 0 °C; 16 h, 0 °C → rt
3.3 Reagents: Potassium hydroxide Solvents: Tetrahydrofuran ,  Water ;  5 h, rt
3.4 Reagents: Hydrochloric acid Solvents: Water ;  neutralized
Reference
Scaffold-based discovery of indeglitazar, a PPAR pan-active anti-diabetic agent
Artis, Dean R.; et al, Proceedings of the National Academy of Sciences of the United States of America, 2009, 106(1), 262-267

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Tetrahydrofuran ;  8 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water
Reference
ART - An Amino Radical Transfer Strategy for C(sp2)-C(sp3) Coupling Reactions, Enabled by Dual Photo/Nickel Catalysis
Speckmeier, Elisabeth ; et al, Journal of the American Chemical Society, 2022, 144(22), 9997-10005

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Morpholine Catalysts: Iridium(1+), [4,4′-bis(1,1-dimethylethyl)-2,2′-bipyridine-κN1,κN1′]bis[3,5-diflu… Solvents: Dimethylformamide ;  rt
1.2 Reagents: Dichloro[1,2-di(methoxy-κO)ethane]nickel ,  4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: Dimethylformamide ;  30 s; 100 °C
1.3 2 h
2.1 Reagents: Potassium hydroxide Solvents: Tetrahydrofuran ;  8 h, rt
2.2 Reagents: Hydrochloric acid Solvents: Water
Reference
ART - An Amino Radical Transfer Strategy for C(sp2)-C(sp3) Coupling Reactions, Enabled by Dual Photo/Nickel Catalysis
Speckmeier, Elisabeth ; et al, Journal of the American Chemical Society, 2022, 144(22), 9997-10005

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  30 min, rt; 6 h, rt
1.2 Reagents: Water
2.1 Reagents: Morpholine Catalysts: Iridium(1+), [4,4′-bis(1,1-dimethylethyl)-2,2′-bipyridine-κN1,κN1′]bis[3,5-diflu… Solvents: Dimethylformamide ;  rt
2.2 Reagents: Dichloro[1,2-di(methoxy-κO)ethane]nickel ,  4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: Dimethylformamide ;  30 s; 100 °C
2.3 2 h
3.1 Reagents: Potassium hydroxide Solvents: Tetrahydrofuran ;  8 h, rt
3.2 Reagents: Hydrochloric acid Solvents: Water
Reference
ART - An Amino Radical Transfer Strategy for C(sp2)-C(sp3) Coupling Reactions, Enabled by Dual Photo/Nickel Catalysis
Speckmeier, Elisabeth ; et al, Journal of the American Chemical Society, 2022, 144(22), 9997-10005

Indeglitazar Raw materials

Indeglitazar Preparation Products

Indeglitazar 関連文献

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:835619-41-5)Indeglitazar
A1038915
Purity:99%/99%/99%
はかる:25mg/10mg/5mg
Price ($):404.0/238.0/158.0